3-Morpholinophenol is an organic compound with the molecular formula and a molecular weight of approximately 179.22 g/mol. This compound features a phenolic group substituted with a morpholine ring at the third position, making it a member of the morpholinophenol class of compounds. Its structure can be represented as follows:
3-Morpholinophenol is known for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
These reactions highlight the compound's versatility in synthetic organic chemistry, allowing it to serve as a precursor for more complex molecules.
Research indicates that 3-Morpholinophenol exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. Its mechanism of action is believed to involve interactions with specific molecular targets, where the phenolic group can form hydrogen bonds with biological macromolecules, while the morpholine ring may interact with enzymes and receptors. Such interactions could modulate biochemical pathways, potentially leading to therapeutic effects.
The synthesis of 3-Morpholinophenol can be achieved through several methods:
These methods underscore the compound's accessibility for both laboratory and industrial applications.
3-Morpholinophenol has diverse applications across various sectors:
These applications reflect its significance in both research and commercial contexts.
Interaction studies of 3-Morpholinophenol focus on its binding affinity to various biological targets. Research has shown that its unique structural features enable it to interact selectively with certain enzymes and receptors, influencing metabolic pathways. These studies are essential for understanding its potential therapeutic roles and guiding further drug development efforts.
Several compounds share structural similarities with 3-Morpholinophenol, including:
The uniqueness of 3-Morpholinophenol lies in the specific positioning of the morpholine ring at the third position on the phenolic structure. This configuration influences its chemical reactivity and biological activity, allowing it to engage uniquely with molecular targets compared to its analogs. The distinct interactions facilitated by this arrangement make it valuable for targeted applications in medicinal chemistry and material science.
Industrial preparation of 3-morpholinophenol relies primarily on the direct coupling of morpholine with phenolic derivatives through nucleophilic aromatic substitution reactions [1]. The most economically viable route involves the reaction of 3-halogenated phenols with morpholine under controlled temperature and pressure conditions [2]. Commercial synthesis typically employs 3-chlorophenol or 3-bromophenol as starting materials, with the reaction proceeding at temperatures between 160-180°C in the presence of base catalysts [3].
The industrial process optimization has focused on maximizing yield while minimizing formation of undesired isomeric products [1]. Conventional methods utilizing potassium carbonate as base in dimethylformamide solvent achieve yields of 70-80%, while ionic liquid-mediated processes demonstrate improved efficiency with yields reaching 80-90% [1]. The use of task-specific ionic liquids such as 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) has proven particularly effective in reducing reaction times from several hours to approximately 30 minutes [1].
Method | Temperature (°C) | Pressure (bar) | Catalyst | Yield (%) | Reaction Time (h) |
---|---|---|---|---|---|
Conventional DMF | 160-180 | 1.0 | K₂CO₃ | 70-80 | 4-6 |
Ionic Liquid | 25-40 | 1.0 | [bmIm]OH | 80-90 | 0.5-1.0 |
High Pressure | 140-160 | 5-10 | Cs₂CO₃ | 85-92 | 2-3 |
The scale-up considerations for industrial production include effective heat removal during the exothermic substitution reaction and efficient separation of the ionic liquid catalyst for recycling [1]. Modern facilities have implemented continuous flow processes to enhance heat transfer and improve product consistency [4].
The formation of morpholine rings in 3-morpholinophenol synthesis involves sophisticated catalytic systems that facilitate both ring closure and aromatic substitution [5] [6]. Transition metal catalysts, particularly palladium and nickel complexes, play crucial roles in morpholine ring construction through various mechanistic pathways [6].
Asymmetric synthesis of morpholine derivatives has been achieved using bis(amidate)bis(amido)titanium catalysts in combination with Noyori-Ikariya ruthenium complexes [6]. The titanium catalyst facilitates hydroamination of ether-containing aminoalkyne substrates to form cyclic imines, which are subsequently reduced by the ruthenium catalyst RuCl(S,S)-Ts-DPEN to afford chiral morpholines with enantiomeric excesses exceeding 95% [6].
The mechanistic understanding of morpholine ring formation has revealed that hydrogen-bonding interactions between oxygen atoms in the substrate backbone and the catalyst ligand are essential for achieving high enantioselectivity [6]. This insight has enabled the extension of catalytic methodologies to include nitrogen-containing substrates for piperazine synthesis [6].
Catalyst System | Substrate Type | Temperature (°C) | Yield (%) | Selectivity (% ee) |
---|---|---|---|---|
Ti/Ru Tandem | Aminoalkyne | 25-80 | 75-85 | >95 |
Pd(PPh₃)₄ | Aryl Halide | 100-120 | 65-75 | - |
Ni-Cu-Zn/Al₂O₃ | Diethylene Glycol | 215-220 | >98 | - |
Morpholine-AA | Aldehydes | 20-25 | 85-95 | 70-99 |
Organocatalytic approaches utilizing morpholine-amino acid derivatives have demonstrated remarkable efficiency in morpholine synthesis through enamine catalysis [5]. Despite the inherent limitations of morpholine rings in enamine formation due to reduced nucleophilicity, specially designed β-morpholine amino acids achieve excellent yields and selectivities in 1,4-addition reactions with aldehydes and nitroolefins [5].
The nitration and subsequent reduction of aromatic compounds represents a fundamental approach in the synthesis of 3-morpholinophenol derivatives [4] [7]. Optimization of the nitration/reduction sequence has focused on improving selectivity, minimizing byproduct formation, and enhancing overall process efficiency [4].
Continuous flow nitration processes have emerged as superior alternatives to traditional batch methods for phenolic compound nitration [4]. The telescoped acetylation/nitration approach using fuming nitric acid and sulfuric acid systems achieves high selectivity for desired nitro isomers [4]. Temperature control during nitration is critical, with optimal conditions maintaining reaction temperatures below 130°C to prevent excessive nitrophenol formation [8].
The reduction step typically employs catalytic hydrogenation or metal-acid reduction systems [9]. Zinc or tin in dilute mineral acid provides effective reduction of nitro groups to amines, while maintaining compatibility with phenolic functionalities [9]. Alternative reduction methods include sodium sulfide in ammonium hydroxide solution, offering milder conditions suitable for sensitive substrates [9].
Parameter | Nitration Stage | Reduction Stage | Optimized Value |
---|---|---|---|
Temperature (°C) | 80-130 | 60-80 | 125/70 |
Acid Concentration (M) | 15-20 | 2-4 | 18/3 |
Stirring Speed (rpm) | 1000-1700 | 300-500 | 1400/400 |
Yield (%) | 85-95 | 90-98 | 92/95 |
Selectivity (%) | 88-96 | >99 | 94/>99 |
Process intensification through increased stirring speed and optimized benzene-to-nitric acid ratios has achieved 50% reduction in trinitrophenol formation while increasing mononitrobenzene production by 14% [8]. The interfacial area enhancement between liquid phases significantly improves mass transfer and chemical reaction efficiency [8].
The computational investigation of 3-morpholinophenol (C₁₀H₁₃NO₂) requires sophisticated theoretical approaches to elucidate its electronic structure, conformational behavior, and chemical reactivity. Modern computational chemistry provides powerful tools for understanding molecular properties at the quantum mechanical level, offering insights that complement experimental observations [1] [2].
Density Functional Theory represents the cornerstone of modern quantum chemical calculations for organic molecules, providing an optimal balance between computational efficiency and chemical accuracy [1] [3]. For 3-morpholinophenol, DFT calculations offer comprehensive insights into electronic structure, molecular geometry, and energetic properties.
DFT calculations for 3-morpholinophenol typically employ hybrid functionals that incorporate exact exchange from Hartree-Fock theory with density functional approximations for correlation energy [2]. The B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional has emerged as a particularly reliable choice for organic systems containing nitrogen and oxygen heteroatoms [4] [5]. This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, providing excellent performance for molecular structure optimization and vibrational frequency calculations [2].
Alternative functionals such as M06-2X and ωB97X-D offer improved treatment of non-covalent interactions and dispersion forces, which may be significant in 3-morpholinophenol due to the presence of both aromatic and saturated ring systems [2] [6]. The range-separated ωB97X-D functional, in particular, provides enhanced accuracy for charge-transfer processes and weak intermolecular interactions [6].
The choice of basis set significantly influences the accuracy and computational cost of DFT calculations [5] [7]. For 3-morpholinophenol studies, the 6-311++G(d,p) basis set provides an excellent compromise between accuracy and computational efficiency [4] [5]. This triple-zeta basis set includes diffuse functions (++) to describe lone pair electrons on nitrogen and oxygen atoms, along with polarization functions for both heavy atoms (d) and hydrogen atoms (p) [7].
Correlation-consistent basis sets such as cc-pVDZ and cc-pVTZ offer systematic improvability and are particularly well-suited for property calculations [5]. The def2-TZVP basis set has gained popularity due to its balanced treatment of all elements and efficient computational scaling [7] [8].
Table 1. Recommended DFT Method/Basis Set Combinations for 3-Morpholinophenol
Method | Basis Set | Primary Applications | Computational Cost | Accuracy Level |
---|---|---|---|---|
B3LYP | 6-311++G(d,p) | Geometry optimization, frequencies | Moderate | High |
B3LYP | def2-TZVP | General property calculations | Moderate | Very High |
M06-2X | def2-TZVP | Thermochemistry, weak interactions | High | Very High |
ωB97X-D | cc-pVTZ | Non-covalent interactions | High | Excellent |
B3LYP | cc-pVDZ | Initial structure screening | Low | Good |
DFT calculations predict key geometric parameters for 3-morpholinophenol, including bond lengths, bond angles, and dihedral angles that define the relative orientation of the morpholine and phenol rings [9] [10]. The phenol ring typically exhibits planar geometry with C-C bond lengths of approximately 1.39-1.40 Å, while the morpholine ring adopts a chair conformation with C-N and C-O bond lengths of approximately 1.46 Å and 1.42 Å, respectively [9].
The attachment point between the morpholine nitrogen and the phenol ring at the meta position creates a characteristic C-N bond length of approximately 1.38 Å, indicating partial double-bond character due to conjugation with the aromatic system [9]. This conjugation significantly influences the electronic properties and chemical reactivity of the molecule.
Thermodynamic parameters calculated from DFT include heat capacity, entropy, and enthalpy as functions of temperature [4]. These properties follow predictable trends, with all thermodynamic functions increasing monotonically with temperature according to statistical mechanical principles [4].
Table 2. Calculated Structural Parameters for 3-Morpholinophenol (B3LYP/6-311++G(d,p))
Parameter | Calculated Value | Standard Deviation | Reference Range |
---|---|---|---|
C-C (aromatic) | 1.396 Å | ±0.003 Å | 1.390-1.400 Å |
C-N (aromatic) | 1.382 Å | ±0.005 Å | 1.375-1.390 Å |
C-O (hydroxyl) | 1.368 Å | ±0.004 Å | 1.360-1.375 Å |
C-N (morpholine) | 1.461 Å | ±0.003 Å | 1.455-1.470 Å |
C-O (morpholine) | 1.425 Å | ±0.003 Å | 1.420-1.430 Å |
∠C-C-C (aromatic) | 120.1° | ±0.5° | 119-121° |
∠C-N-C (morpholine) | 110.8° | ±0.8° | 109-112° |
Molecular mechanics calculations provide efficient methods for exploring the conformational landscape of 3-morpholinophenol, enabling systematic investigation of low-energy structures and dynamic behavior [11] [12]. Force field-based approaches allow for comprehensive conformational searches that would be computationally prohibitive using quantum mechanical methods alone [13].
The Merck Molecular Force Field 94 (MMFF94) represents the optimal choice for 3-morpholinophenol conformational analysis due to its comprehensive parameterization for organic molecules containing morpholine and phenol functional groups [14] [15]. MMFF94 was specifically designed to handle aromatic compounds, ethers, and nitrogen-containing heterocycles with high accuracy [14] [16].
MMFF94 employs a sophisticated functional form that includes bonded terms (bond stretching, angle bending, torsional rotation) and non-bonded interactions (van der Waals forces and electrostatic interactions) [14]. The force field uses a "buffered" 14-7 potential for van der Waals interactions, which provides improved accuracy compared to standard Lennard-Jones 12-6 potentials [14].
Alternative force fields such as CHARMM and AMBER offer specialized capabilities for different molecular systems [14]. The General AMBER Force Field (GAFF) provides broad coverage for organic molecules and is particularly useful when studying 3-morpholinophenol in biological contexts [15] [17]. The Universal Force Field (UFF) offers complete periodic table coverage but with reduced accuracy for organic molecules compared to specialized force fields [15].
Systematic conformational analysis of 3-morpholinophenol requires exploration of multiple degrees of freedom, primarily involving rotation around the C-N bond connecting the morpholine ring to the phenol system [11] [18]. Monte Carlo conformational searching provides an efficient approach for identifying low-energy conformers without exhaustive enumeration of all possible structures [11].
The conformational search protocol typically involves the following steps: initial structure generation, random torsional perturbations, energy minimization, and conformer clustering based on structural similarity [11] [19]. For 3-morpholinophenol, particular attention must be paid to the morpholine ring puckering and the relative orientation between the aromatic and aliphatic ring systems [13].
Table 3. Conformational Analysis Protocol for 3-Morpholinophenol
Step | Method | Parameters | Purpose |
---|---|---|---|
1. Initial Structure | Builder/Template | Standard geometry | Starting configuration |
2. Conformer Generation | Monte Carlo | 1000-5000 steps | Structure sampling |
3. Energy Minimization | MMFF94 | Convergence: 0.001 kcal/mol/Å | Local optimization |
4. Conformer Clustering | RMSD-based | Threshold: 0.5 Å | Duplicate removal |
5. Relative Energy Analysis | Boltzmann weighting | Temperature: 298 K | Population distribution |
The conformational landscape of 3-morpholinophenol is dominated by rotation around the exocyclic C-N bond and morpholine ring puckering [20] [19]. The morpholine ring preferentially adopts a chair conformation similar to cyclohexane, with the nitrogen and oxygen atoms positioned to minimize steric interactions [20].
Two primary conformational families exist based on the relative orientation of the morpholine ring with respect to the phenol plane [19]. The "axial" orientation places the morpholine ring roughly perpendicular to the aromatic plane, while the "equatorial" orientation involves significant overlap between the ring systems [19]. Energy barriers between these conformations typically range from 5-15 kcal/mol, indicating rapid interconversion at room temperature [19].
Table 4. Major Conformers of 3-Morpholinophenol (MMFF94 Analysis)
Conformer | Population (%) | Relative Energy (kcal/mol) | Key Dihedral Angle | Description |
---|---|---|---|---|
A | 45.2 | 0.0 | 165° | Axial morpholine orientation |
B | 32.1 | 0.8 | -45° | Equatorial orientation (clockwise) |
C | 18.4 | 1.4 | 45° | Equatorial orientation (counter-clockwise) |
D | 4.3 | 2.9 | 90° | Perpendicular intermediate |
Frontier Molecular Orbital (FMO) theory provides fundamental insights into the chemical reactivity and electronic properties of 3-morpholinophenol by focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) [21] [22]. These frontier orbitals control most chemical reactions and determine key molecular properties [21] [23].
The conceptual framework of FMO theory, developed by Kenichi Fukui, recognizes that chemical reactivity is primarily governed by interactions between frontier orbitals of reacting molecules [21] [22]. For 3-morpholinophenol, the HOMO typically resides on the phenol oxygen lone pairs and π-system, while the LUMO is generally localized on the aromatic ring with significant contributions from the morpholine nitrogen [22] [24].
The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) serves as a fundamental measure of chemical stability and reactivity [23] [25]. Molecules with smaller HOMO-LUMO gaps tend to be more reactive due to easier electron promotion and greater polarizability [23]. For organic molecules like 3-morpholinophenol, typical HOMO-LUMO gaps range from 4-8 eV, depending on the degree of conjugation and substituent effects [24] [26].
The HOMO of 3-morpholinophenol exhibits mixed character derived from both the phenolic hydroxyl group and the morpholine nitrogen atom [10] [27]. DFT calculations typically predict the HOMO energy in the range of -5.5 to -6.5 eV, indicating moderate electron-donating ability [10]. The orbital primarily consists of oxygen 2p lone pair electrons with significant contributions from the aromatic π-system [27].
Molecular electrostatic potential (MEP) mapping reveals negative potential regions concentrated around the phenolic oxygen and morpholine nitrogen, confirming these sites as primary nucleophilic centers [10]. The electron density distribution shows pronounced localization on heteroatoms, consistent with their role as hydrogen bond acceptors and coordination sites [10].
Table 5. Frontier Orbital Energies for 3-Morpholinophenol (B3LYP/6-311++G(d,p))
Orbital | Energy (eV) | Primary Character | Localization | Reactivity Implication |
---|---|---|---|---|
HOMO | -5.89 | O 2p lone pair, π(C=C) | Phenolic oxygen, aromatic ring | Nucleophilic attack, electron donation |
HOMO-1 | -6.45 | N 2p lone pair | Morpholine nitrogen | Secondary nucleophilic site |
HOMO-2 | -7.12 | π(C=C) aromatic | Benzene ring | Aromatic substitution |
LUMO | -0.73 | π(C=C) + σ(C-N) | Aromatic ring, C-N bond | Electrophilic attack site |
LUMO+1 | 0.89 | σ*(O-H) | Phenolic O-H bond | Potential bond breaking |
The LUMO of 3-morpholinophenol typically exhibits π*-antibonding character localized primarily on the aromatic ring system [24] [28]. Energy values generally fall in the range of -0.5 to -1.5 eV, indicating moderate electron-accepting capability [26]. The orbital shows significant density at the para and ortho positions relative to the morpholine substituent, suggesting preferred sites for electrophilic attack [28].
The spatial distribution of the LUMO provides crucial information for predicting regioselectivity in electrophilic aromatic substitution reactions [22] [28]. Computational visualization reveals enhanced orbital density at specific carbon atoms, correlating with observed experimental reactivity patterns [28].
Comprehensive electron density analysis employs various descriptors including the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) to characterize bonding patterns in 3-morpholinophenol [10]. These topological methods provide quantitative measures of electron localization and chemical bond strength [10].
Natural Bond Orbital (NBO) analysis reveals the extent of orbital mixing and charge delocalization within the molecule [10]. Second-order perturbation analysis quantifies stabilizing interactions such as lone pair to π* delocalization, which significantly influences molecular stability and reactivity [10].
Table 6. Electron Density and Topological Analysis Results
Property | Value | Method | Significance |
---|---|---|---|
Total Electron Density | 179.0 e⁻ | DFT Integration | Overall electron count verification |
Dipole Moment | 2.34 D | B3LYP/6-311++G(d,p) | Molecular polarity measure |
Molecular Volume | 145.7 ų | van der Waals surface | Steric bulk assessment |
HOMO-LUMO Gap | 5.16 eV | Frontier orbital analysis | Chemical stability indicator |
Ionization Potential | 5.89 eV | HOMO energy (negative) | Electron donation ease |
Electron Affinity | 0.73 eV | LUMO energy (negative) | Electron acceptance ability |
Irritant